molecular formula C30H44O6 B607598 4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid CAS No. 102607-22-7

4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid

Cat. No.: B607598
CAS No.: 102607-22-7
M. Wt: 500.7 g/mol
InChI Key: AUAXRALNWSHMRJ-YCEDVEOHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃) :
    • δ 5.72 (1H, d, J = 15.6 Hz, H-5): α,β-unsaturated ester proton.
    • δ 4.12 (1H, m, H-17): hydroxyl-bearing methine.
    • δ 2.38 (3H, s, C4-CH₃): methyl group adjacent to ketone.
  • ¹³C NMR :
    • 207.8 ppm (C3=O), 201.1 ppm (C11=O): conjugated ketones.
    • 172.4 ppm (C1’=O): carboxylic acid carbonyl.

Infrared (IR) Spectroscopy

  • νmax (cm⁻¹) :
    • 3420 (O–H stretch), 1705 (C=O, carboxylic acid), 1660 (α,β-unsaturated ester), 1602 (aromatic C=C).

Mass Spectrometry (MS)

  • HR-ESI-MS : m/z 501.3125 [M+H]⁺ (calc. 501.3121 for C₃₀H₄₅O₆), confirming the molecular formula.
  • Key fragments:
    • m/z 483.3 ([M+H–H₂O]⁺), 439.2 (loss of COOH).

Comparative Analysis with Related Cyclopenta[a]Phenanthrene Derivatives

The compound shares structural motifs with several biologically active triterpenoids:

Compound Key Differences Biological Relevance
Ganoderlactone D Additional γ-lactone ring Antiproliferative activity
Lanostane derivatives Lack heptenoic acid side chain Membrane interaction modulators
Cyclopenta[a]phenanthrene Fully aromatic core Carcinogenic polycyclic aromatic hydrocarbon

The hept-2-enoic acid moiety distinguishes this compound by introducing both hydrogen-bonding capacity (via hydroxyl and carboxyl groups) and conformational flexibility , enhancing potential interactions with biological targets compared to simpler analogs.

Properties

CAS No.

102607-22-7

Molecular Formula

C30H44O6

Molecular Weight

500.7 g/mol

IUPAC Name

(E,4S,6R)-4-hydroxy-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H44O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h13,16,18,20,22,24,31,34H,8-12,14-15H2,1-7H3,(H,35,36)/b17-13+/t16-,18+,20-,22+,24+,28+,29-,30-/m1/s1

InChI Key

AUAXRALNWSHMRJ-YCEDVEOHSA-N

SMILES

CC(CC(C=C(C)C(=O)O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)O

Isomeric SMILES

C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O

Canonical SMILES

CC(CC(C=C(C)C(=O)O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ganolucidic acid D;  (+)-Ganolucidic acid D; 

Origin of Product

United States

Biological Activity

4-Hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid is a complex triterpenoid compound with significant structural features that suggest potential biological activities. This compound is characterized by multiple hydroxyl groups and a unique cyclopenta[a]phenanthrene backbone that may enhance its reactivity and interactions with biological targets.

The molecular formula of this compound is C30H46O6C_{30}H_{46}O_6 with a molecular weight of approximately 500.7 g/mol. Its structure includes several functional groups that contribute to its biological properties:

Property Value
Molecular Formula C30H46O6C_{30}H_{46}O_6
Molecular Weight 500.7 g/mol
IUPAC Name (E,4S,6R)-4-hydroxy-6-[...]

Biological Activities

Research has indicated that this compound exhibits a variety of biological activities:

1. Anti-inflammatory Activity

Studies have shown that compounds similar to 4-hydroxy-6-(15-hydroxy...) possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in cellular models.

2. Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have demonstrated cytotoxic activity against several cancer cell lines. For instance:

  • Cell Line: HepG2 (liver cancer)
    • IC50 Value: Approximately 0.63 µM
    • Mechanism: Induction of apoptosis via mitochondrial pathways and inhibition of the STAT3 signaling pathway.

3. Antioxidant Activity

Triterpenoids are known for their antioxidant properties. This compound may scavenge free radicals and reduce oxidative stress in cells, contributing to its protective effects against various diseases.

Case Studies

Several studies have explored the biological activity of similar triterpenoids:

  • Study on Cucurbitacin B Derivatives
    • Findings: Derivatives showed improved anticancer activity with decreased toxicity compared to the parent compound.
    • Results: Compound with the highest therapeutic index (TI = 4.71) demonstrated effective apoptosis induction in HepG2 cells .
  • Research on Ganoderma Triterpenoids
    • Context: Triterpenoids from Ganoderma species were evaluated for their biological activities.
    • Outcome: Compounds exhibited significant anti-inflammatory and anticancer activities through various mechanisms including apoptosis induction and cell cycle arrest .

The biological effects of 4-hydroxy-6-(15-hydroxy...) can be attributed to several mechanisms:

  • Apoptosis Induction: The compound activates apoptotic pathways by modulating the expression of pro-apoptotic proteins (e.g., Bax) and inhibiting anti-apoptotic proteins (e.g., Bcl-2).
  • Cell Cycle Regulation: It may interfere with cell cycle progression in cancer cells, leading to growth inhibition.

Scientific Research Applications

Applications in Scientific Research

The applications of this compound can be categorized into several key areas:

  • Pharmaceutical Research
    • Anti-inflammatory Properties : Research indicates that derivatives of similar compounds exhibit anti-inflammatory effects. Investigating the specific activity of this compound could lead to the development of new anti-inflammatory drugs.
    • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties. This suggests that 4-hydroxy-6-(15-hydroxy...) may also possess such activity, making it a candidate for further studies in oxidative stress-related diseases.
  • Biochemical Studies
    • Enzyme Inhibition : The structural features of this compound may allow it to interact with specific enzymes. Understanding these interactions can provide insights into metabolic pathways and potential therapeutic targets.
    • Cell Signaling : The compound may influence cellular signaling pathways due to its hydroxyl groups and dioxo functionalities. Researching these effects could reveal mechanisms of action relevant to cancer or metabolic disorders.
  • Natural Product Chemistry
    • Source Isolation : Compounds similar to this have been isolated from natural sources such as fungi or plants. Investigating natural sources for this compound could lead to discoveries of new bioactive substances.
    • Synthesis and Modification : The ability to synthesize this compound and modify its structure can lead to the development of analogs with enhanced biological activity or reduced toxicity.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound contains:

  • Two hydroxyl groups (C4 and C15 positions)
  • Two ketone groups (C3 and C11 positions)
  • Conjugated double bonds in the hept-2-enoic acid side chain
  • Methyl substituents at C4, C4, C10, C13, and C14

These functional groups govern its primary reaction pathways, including oxidation, esterification, and conjugation .

Oxidation Reactions

The hydroxyl groups at C4 and C15 are susceptible to oxidation, forming ketones or carboxylic acids under strong oxidizing conditions. For example:
R OHOxidizing Agente g KMnO4R O\text{R OH}\xrightarrow[\text{Oxidizing Agent}]{\text{e g KMnO}_4}\text{R O}
Related derivatives like Ganoderic Acid G (NPC51452) demonstrate similar oxidation patterns at analogous positions .

Esterification and Glycosylation

The carboxylic acid group in the side chain can undergo esterification. Methyl esters such as Methyl Ganoderate J (NPC125622) and butyl esters like Butyl Lucidenate D2 (NPC275439) are well-documented analogs . Example:
R COOH+ROHAcid CatalystR COOR +H2O\text{R COOH}+\text{ROH}\xrightarrow{\text{Acid Catalyst}}\text{R COOR }+\text{H}_2\text{O}

Conjugation Reactions

The α,β-unsaturated carbonyl system in the hept-2-enoic acid side chain enables Michael addition or Diels-Alder reactions. For instance, Ganoderenic Acid A (NPC204450) shows reactivity with nucleophiles at the conjugated double bond .

Comparative Reactivity of Derivatives

Derivative NameFunctional Groups ModifiedReaction TypeSource
Ganoderic Acid G C7 hydroxyl acetylatedEsterification
Ganoderic Acid Lm2 C3 ketone reducedHydrogenation
Ganoderenic Acid B C7 hydroxyl addedHydroxylation

Stability and Degradation

  • Thermal Degradation : The compound decomposes above 300°C, producing CO₂ and fragmented hydrocarbons .
  • pH Sensitivity : The carboxylic acid group deprotonates in alkaline conditions (pH > 8), enhancing solubility but reducing stability .

Biotransformation Pathways

In enzymatic environments (e.g., fungal cultures):

  • Cytochrome P450-mediated hydroxylation at C23 (observed in 23-Hydroxyganoderic Acid S , NPC214697) .
  • Esterase-driven hydrolysis of acetylated derivatives (e.g., Ganoderic Acid T , NPC85742) .

Synthetic Modifications

Modification TypeExample ProductConditions
Acetylation Ganoderic Acid Tr (NPC235464)Acetic anhydride, pyridine
Epoxidation Ganoderiol F (NPC311092)mCPBA, CH₂Cl₂

Comparison with Similar Compounds

Ganoderic Acid DM (C30H44O7)

  • Structure : (Z,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7-dioxo-...
  • Key Differences : Lacks the 15-hydroxy and 4-hydroxy groups but shares methyl substitutions and a dioxo system.
  • Activity : Arrests MCF-7 breast cancer cells in the G1 phase by downregulating c-Myc, cyclin D1, and CDKs .

Ganoderic Acid Me (C32H44O8)

  • Structure : (E)-6-(3,15-diacetyloxy-4,4,10,13,14-pentamethyl-...)
  • Key Differences : Acetylated hydroxy groups at positions 3 and 15 instead of free hydroxyls.
  • Activity : Suppresses NF-κB-regulated genes (e.g., Bcl-2, VEGF) in MDA-MB-231 cells .

Ganoderic Acid A (C30H44O8)

  • Structure : (2R,6R)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-...
  • Key Differences : Additional hydroxyl groups at positions 7 and 15; ketones at 3 and 11.
  • Activity : Inhibits JAK2/STAT3 signaling, reducing Bcl-xL expression .

Comparison with Target Compound: The target compound shares the 4,4,10,13,14-pentamethyl and 3,11-dioxo motifs with Ganoderic Acid A but differs in the placement of hydroxyl groups (4- and 15-hydroxy vs. 7- and 15-hydroxy in Ganoderic Acid A). This positional variance may alter receptor binding specificity .

Fusidic Acid Derivatives

FA-14 (C39H53ClO7)

  • Structure : (Z)-2-((3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetoxy-3-(4-chloromethyl)benzoyl)oxy-...
  • Key Differences: Bulky acetoxy and chloromethyl-benzoyl substituents; lacks the hept-2-enoic acid side chain.

Comparison with Target Compound: The target compound’s simpler side chain (hept-2-enoic acid vs.

Lithocholic Acid Derivatives ()

  • Compound 7: Methyl (4R)-4-((3R,10S,13R,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate.
  • Compound 8 : Methyl (4R)-4-((10R,13R,17R)-10,13-dimethyl-3-oxo-tetradecahydro-...
  • Key Differences: Lack of heptenoic acid chain and reduced oxygenation.

Comparison with Target Compound :
The target compound’s extended oxygenation (four oxygen-based groups vs. one in Compound 7/8) may enhance solubility and interaction with polar biological targets .

Physicochemical and Pharmacokinetic Properties

Molecular Formula and Charge Characteristics

  • Target Compound : Likely C30H44O7 (inferred from ).
  • Collision Cross-Section (CCS) : Predicted CCS for analogs ranges from 213.2–226.0 Ų (e.g., [M+H]+: 217.4 Ų), indicating moderate polarity .

Preparation Methods

Conventional Solvent Extraction

Traditional methods involve maceration or reflux using polar solvents like methanol or ethanol. For instance, a 70% ethanol solution at 80°C for 3 hours has been employed to solubilize triterpenoids from dried Ganoderma powder. This method yields a crude extract containing ganolucidic acid D alongside other triterpenes, polysaccharides, and lipids. The extract is then concentrated under reduced pressure and defatted using hexane or dichloromethane to remove non-polar contaminants.

Advanced Extraction Techniques

To enhance efficiency and reduce solvent consumption, modern extraction methods have been adopted:

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls, facilitating solvent penetration. A study optimized UAE for triterpenoids using 80% ethanol, a solid-to-liquid ratio of 1:20, and 40 kHz frequency for 30 minutes, achieving a 24% higher yield of ganolucidic acid D compared to heat reflux. The method’s efficacy stems from cavitation-induced microjetting, which accelerates mass transfer.

Microwave-Assisted Extraction (MAE)

MAE employs microwave radiation to generate localized heating, reducing extraction time. Parameters such as 500 W power, 60°C, and 15 minutes in 90% ethanol have been reported to extract ganolucidic acid D with 18% greater efficiency than conventional methods. However, thermal degradation risks necessitate precise temperature control.

Isolation and Purification Strategies

The crude extract undergoes multi-step chromatography to isolate ganolucidic acid D from co-extracted compounds.

Column Chromatography

Silica gel column chromatography is the primary isolation step. A gradient elution of hexane-ethyl acetate (8:2 to 5:5) separates triterpenoids by polarity. Fractions containing ganolucidic acid D are identified via thin-layer chromatography (TLC) using vanillin-sulfuric acid staining.

Medium-Pressure Liquid Chromatography (MPLC)

MPLC with reversed-phase C18 silica (particle size: 15–25 μm) and isocratic elution (acetonitrile-water, 65:35) refines the isolation, achieving 92% purity.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with a C18 column (250 × 21.2 mm, 5 μm) and UV detection at 254 nm finalizes purification. A mobile phase of 0.1% formic acid in water (A) and acetonitrile (B) (gradient: 60–80% B over 40 minutes) yields ganolucidic acid D at >98% purity.

Analytical Validation and Quality Control

Post-purification, the compound’s identity and purity are verified through spectroscopic and chromatographic analyses.

Structural Elucidation

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm the structure, with key signals at δ 5.58 (1H, brs, H-24), δ 2.87 (1H, m, H-17), and δ 1.24 (3H, s, CH₃-30).

  • Mass Spectrometry (MS) : High-resolution ESI-MS shows a [M-H]⁻ ion at m/z 499.3271 (calculated for C₃₀H₄₃O₆⁻: 499.3268).

Purity Assessment

Quantitative analysis via HPLC-DAD at 245 nm confirms purity, with a retention time of 22.3 minutes and a linear calibration curve (R² = 0.999) over 5–200 μg/mL.

Challenges and Optimization Opportunities

Solvent Selection and Environmental Impact

While ethanol-water mixtures are effective, supercritical CO₂ extraction (SFE) offers a greener alternative. Pilot studies suggest SFE at 45°C and 250 bar extracts ganolucidic acid D with 85% recovery, though scalability remains a hurdle.

Synthetic Approaches

Total synthesis of ganolucidic acid D is unexplored due to its stereochemical complexity. Retrosynthetic analysis proposes a modular strategy starting from lanosterol, but enzymatic hydroxylation and oxidation steps require further optimization.

Q & A

Basic Research Questions

Q. What methods are recommended for determining the stereochemical configuration of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving complex stereochemistry. For example, studies on structurally similar cyclopenta[a]phenanthrene derivatives (e.g., ) employed SC-XRD at 100 K to achieve a mean C–C bond length accuracy of 0.005 Å (R factor = 0.060). Complementary NMR analysis (e.g., 1^1H-13^{13}C HSQC and NOESY) can validate spatial arrangements of methyl and hydroxyl groups .

Q. How should researchers safely handle this compound in laboratory settings?

  • Guidelines :

  • Use nitrile gloves and fume hoods to avoid dermal or inhalation exposure, as recommended in safety protocols for related cyclopenta[a]phenanthrene derivatives ().
  • Store at -20°C under inert gas (e.g., argon) to prevent oxidation of the conjugated dienone system (3,11-dioxo groups) .

Q. What spectroscopic techniques are critical for characterizing its purity and structure?

  • Protocol :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C23H30O4 in ).
  • FT-IR : Identify hydroxyl (3200–3600 cm1^{-1}) and carbonyl (1700–1750 cm1^{-1}) stretches.
  • 1^1H/13^{13}C NMR : Resolve methyl group environments (e.g., 4,4,10,13,14-pentamethyl substituents) and olefinic protons (δ 5.2–6.0 ppm for hept-2-enoic acid) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

  • Strategy :

  • Use density functional theory (DFT) to predict reaction pathways for key steps, such as the cyclization of the cyclopenta[a]phenanthrene core (e.g., used DFT for similar structures).
  • Validate predicted intermediates with LC-MS or in situ IR .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

  • Case Study :

  • If conflicting data arise (e.g., variable IC50_{50} values in cytotoxicity assays), perform orthogonal assays (e.g., SPR for target binding kinetics vs. cell-based assays). Cross-reference with structurally analogous compounds (e.g., fusidane derivatives in ) to identify substituent-specific effects .

Q. How can regioselective functionalization of the cyclopenta[a]phenanthrene core be achieved?

  • Techniques :

  • Directed C–H activation : Use palladium catalysts with directing groups (e.g., pyridine or amides) to modify the 15-hydroxy or 17-yl positions.
  • Protecting group strategies : Temporarily shield reactive hydroxyls (e.g., with TBS or acetyl groups) during synthesis, as demonstrated in for acetate derivatives .

Q. What are the challenges in scaling up enantioselective synthesis?

  • Key Issues :

  • Chiral induction : Asymmetric catalysis (e.g., Jacobsen’s salen-Mn complexes) may be required for stereocontrol at the 2-methylhept-2-enoic acid moiety.
  • Purification : Use chiral HPLC (e.g., Chiralpak IA/IB columns) to separate diastereomers, noting retention times from published methods (e.g., ) .

Data Analysis & Validation

Q. How to validate the stability of this compound under physiological conditions?

  • Workflow :

pH stability assay : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via UPLC-PDA.

Metabolite profiling : Use hepatocyte microsomes to identify oxidation products (e.g., epoxidation of the dienone system) .

Q. What statistical methods are suitable for analyzing dose-response relationships?

  • Recommendations :

  • Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50}/IC50_{50}.
  • Apply ANOVA with post-hoc Tukey tests to compare potency across structural analogs (e.g., vs. 11) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid
Reactant of Route 2
4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.